molecular formula C13H14N2O2S B3045423 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-N-2-propenyl- CAS No. 106691-36-5

2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-N-2-propenyl-

Cat. No.: B3045423
CAS No.: 106691-36-5
M. Wt: 262.33 g/mol
InChI Key: RVWKHQHHBJFJNL-UHFFFAOYSA-N
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Description

2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-N-2-propenyl- is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure This compound is part of the benzothiazine family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-N-2-propenyl- typically involves the formation of the benzothiazine ring followed by functionalization at specific positions. One common method involves the cyclization of 2-aminothiophenol with α-haloketones to form the benzothiazine core. Subsequent reactions, such as alkylation or acylation, introduce the acetamide and propenyl groups.

For example, a CuI-catalyzed Huisgen [3+2] cycloaddition reaction can be employed to synthesize 1,2,3-triazolylmethyl-1,4-benzothiazine derivatives . This method involves the reaction of 2-(substituted)-3,4-dihydro-2H-1,4-benzothiazi-3-one with various alkylating agents to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-N-2-propenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazine ring or the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-N-2-propenyl- has a wide range of scientific research applications:

Properties

IUPAC Name

2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-2-7-14-12(16)8-11-13(17)15-9-5-3-4-6-10(9)18-11/h2-6,11H,1,7-8H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWKHQHHBJFJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CC1C(=O)NC2=CC=CC=C2S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424207
Record name 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-N-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106691-36-5
Record name 3,4-Dihydro-3-oxo-N-2-propen-1-yl-2H-1,4-benzothiazine-2-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106691-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,4-Benzothiazine-2-acetamide, 3,4-dihydro-3-oxo-N-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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